molecular formula C17H14F4 B14656530 1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene CAS No. 40396-68-7

1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene

Cat. No.: B14656530
CAS No.: 40396-68-7
M. Wt: 294.29 g/mol
InChI Key: AXOIDNFQSKIEKX-UHFFFAOYSA-N
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Description

1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a prop-1-en-2-yl group and a tetrafluoro-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene can be achieved through several synthetic routes:

    Friedel-Crafts Alkylation: This method involves the alkylation of benzene with prop-1-en-2-yl chloride and 1,1,2,2-tetrafluoro-2-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Grignard Reaction: Another approach is the reaction of a Grignard reagent derived from 1,1,2,2-tetrafluoro-2-phenylethyl bromide with prop-1-en-2-yl benzene.

Industrial Production Methods

In an industrial setting, the production of this compound might involve:

    Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological molecules and potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(Prop-1-en-2-yl)-4-phenylethylbenzene: Lacks the tetrafluoro substitution, resulting in different chemical properties.

    1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoroethyl)benzene: Similar structure but with variations in the alkyl chain.

Uniqueness

1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene is unique due to the presence of both the prop-1-en-2-yl and tetrafluoro-phenylethyl groups, which impart distinct chemical and physical properties.

Properties

CAS No.

40396-68-7

Molecular Formula

C17H14F4

Molecular Weight

294.29 g/mol

IUPAC Name

1-prop-1-en-2-yl-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene

InChI

InChI=1S/C17H14F4/c1-12(2)13-8-10-15(11-9-13)17(20,21)16(18,19)14-6-4-3-5-7-14/h3-11H,1H2,2H3

InChI Key

AXOIDNFQSKIEKX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(F)F)(F)F

Origin of Product

United States

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